molecular formula C6H15BClNO4 B1666466 Abh hydrochloride CAS No. 194656-75-2

Abh hydrochloride

Cat. No.: B1666466
CAS No.: 194656-75-2
M. Wt: 211.45 g/mol
InChI Key: XCUVEZUCSHVMRK-JEDNCBNOSA-N
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Mechanism of Action

Target of Action

ABH hydrochloride, also known as 2(S)-amino-6-boronohexanoic acid, is a highly potent and specific inhibitor of the enzyme arginase . Arginase is a key enzyme in the urea cycle, which is responsible for the conversion of L-arginine into L-ornithine and urea .

Mode of Action

This compound interacts with arginase by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of L-arginine into L-ornithine and urea, leading to an increase in the availability of L-arginine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the urea cycle . By inhibiting arginase, this compound disrupts this cycle, leading to an accumulation of L-arginine . This can have downstream effects on other biochemical pathways that utilize L-arginine, such as the nitric oxide (NO) pathway .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be determined.

Result of Action

The inhibition of arginase by this compound leads to several molecular and cellular effects. In animal models, it has been shown to ameliorate the effects of diabetes mellitus type 1, autoimmune encephalitis, chronic asthma, and vascular stiffness due to aging . Additionally, this compound has been shown to restore erectile hemodynamics in aging mice . At the cellular level, this compound can inhibit the LPS-induced increases in pulmonary IL-8, neutrophils, and goblet cells, as well as airway fibrosis in a rodent model of COPD .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABH (hydrochloride) typically involves the reaction of 6-bromohexanoic acid with boronic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of ABH (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as high-pressure homogenization and ball milling to achieve the desired particle size and stability .

Chemical Reactions Analysis

Types of Reactions

ABH (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction may produce borohydride complexes .

Scientific Research Applications

ABH (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    BEC hydrochloride: Another potent arginase inhibitor with similar applications.

    CID 11210285 hydrochloride: Known for its inhibitory effects on arginase.

    YM-298198 hydrochloride: Used in similar research applications.

Uniqueness

ABH (hydrochloride) stands out due to its high potency and specificity in inhibiting arginase. This makes it a valuable tool in research focused on understanding the role of arginase in various physiological and pathological conditions .

Properties

IUPAC Name

(2S)-2-amino-6-boronohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BNO4.ClH/c8-5(6(9)10)3-1-2-4-7(11)12;/h5,11-12H,1-4,8H2,(H,9,10);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUVEZUCSHVMRK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(C(=O)O)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCCC[C@@H](C(=O)O)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435662
Record name CTK4E1582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194656-75-2
Record name CTK4E1582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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